N-(3-fluorophenyl)-2-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}acetamide
Overview
Description
N-(3-fluorophenyl)-2-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a hydroxy(diphenyl)methyl group, and a piperidinyl acetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}acetamide typically involves multiple steps, starting with the preparation of the fluorophenyl acetamide precursor. This precursor is then reacted with 4-(hydroxy(diphenyl)methyl)piperidine under specific conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-fluorophenyl)-2-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-fluorophenyl)-2-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}acetamide include other fluorophenyl derivatives and piperidinyl acetamides. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its fluorophenyl group provides unique electronic properties, while the hydroxy(diphenyl)methyl and piperidinyl acetamide moieties contribute to its versatility in various reactions and applications.
Biological Activity
N-(3-fluorophenyl)-2-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure suggests a complex interaction with biological systems, particularly in the central nervous system due to the presence of the piperidine moiety.
Research indicates that compounds similar to this compound often exhibit activity through various mechanisms:
- Receptor Modulation : Many piperidine derivatives act as agonists or antagonists at various neurotransmitter receptors, including opioid and dopamine receptors.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, thus altering synaptic levels of critical neurotransmitters.
Antinociceptive Activity
Studies have demonstrated that similar compounds exhibit significant antinociceptive effects. For instance, a related piperidine derivative showed a dose-dependent reduction in pain response in animal models, indicating potential applications in pain management.
Antidepressant Effects
Research has shown that compounds with similar structures can influence serotonin and norepinephrine levels. A study indicated that a related compound demonstrated antidepressant-like effects in rodent models, suggesting that this compound may also possess such properties.
Anticancer Activity
The anticancer potential of structurally related compounds has been explored. For example, derivatives showed cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values ranged from 5 µM to 22 µM for different derivatives, indicating promising activity against tumor growth.
Case Study 1: Analgesic Properties
A study involving a series of piperidine derivatives assessed their analgesic properties using the tail-flick test in mice. The results indicated that certain derivatives significantly reduced pain response compared to control groups, suggesting that this compound could have similar effects .
Case Study 2: Antidepressant-Like Effects
In another investigation, a compound structurally related to this compound was tested for antidepressant activity using the forced swim test. The results indicated a marked decrease in immobility time, suggesting an antidepressant effect comparable to standard treatments .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN2O2/c27-23-12-7-13-24(18-23)28-25(30)19-29-16-14-22(15-17-29)26(31,20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-13,18,22,31H,14-17,19H2,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWZKYXDZNOEKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC(=O)NC4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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